REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([C:7]2[N:8]([C:19]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=3)[C:9]3[C:14]([C:15]=2[C:16](Cl)=[O:17])=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:5]([CH3:26])[O:4][N:3]=1.Cl.NO.[OH-:30].[K+].[CH3:32]O>>[NH2:3][OH:4].[CH3:1][C:2]1[C:6]([C:7]2[N:8]([C:19]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=3)[C:9]3[C:14]([C:15]=2[C:16]([O:30][CH3:32])=[O:17])=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:5]([CH3:26])[O:4][N:3]=1 |f:1.2,3.4|
|
Name
|
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carbonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1C=1N(C2=CC=CC=C2C1C(=O)Cl)C1=CC=C(C=C1)O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min Water, 1M HCl and EtOAc
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled on an ice-bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a syringe
|
Type
|
FILTRATION
|
Details
|
filter into the cooled acid chloride solution
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1C=1N(C2=CC=CC=C2C1C(=O)OC)C1=CC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([C:7]2[N:8]([C:19]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=3)[C:9]3[C:14]([C:15]=2[C:16](Cl)=[O:17])=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:5]([CH3:26])[O:4][N:3]=1.Cl.NO.[OH-:30].[K+].[CH3:32]O>>[NH2:3][OH:4].[CH3:1][C:2]1[C:6]([C:7]2[N:8]([C:19]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=3)[C:9]3[C:14]([C:15]=2[C:16]([O:30][CH3:32])=[O:17])=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:5]([CH3:26])[O:4][N:3]=1 |f:1.2,3.4|
|
Name
|
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carbonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1C=1N(C2=CC=CC=C2C1C(=O)Cl)C1=CC=C(C=C1)O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min Water, 1M HCl and EtOAc
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled on an ice-bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a syringe
|
Type
|
FILTRATION
|
Details
|
filter into the cooled acid chloride solution
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1C=1N(C2=CC=CC=C2C1C(=O)OC)C1=CC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |